molecular formula C13H13N3O2S B6426719 3-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyridine CAS No. 2198870-33-4

3-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyridine

Cat. No.: B6426719
CAS No.: 2198870-33-4
M. Wt: 275.33 g/mol
InChI Key: KPJGNARQOXOXMW-UHFFFAOYSA-N
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Description

3-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyridine is a complex organic compound that features a pyridine ring, a pyrrolidine ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the pyrrolidine ring: This step often involves nucleophilic substitution reactions where the thiazole ring is reacted with a pyrrolidine derivative.

    Formation of the pyridine ring: The final step involves the coupling of the intermediate with a pyridine derivative under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyridine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

3-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyridine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: It is investigated for its potential use in the development of new materials with unique electronic or optical properties.

    Biological Studies: Researchers explore its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 3-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzene
  • 3-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]quinoline

Uniqueness

3-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyridine is unique due to its specific combination of the pyridine, pyrrolidine, and thiazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

pyridin-3-yl-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c17-12(10-2-1-4-14-8-10)16-6-3-11(9-16)18-13-15-5-7-19-13/h1-2,4-5,7-8,11H,3,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJGNARQOXOXMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CS2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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